2-Bromo-5-iodo-4-methoxybenzoic acid
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Overview
Description
2-Bromo-5-iodo-4-methoxybenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of bromine, iodine, and methoxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-iodo-4-methoxybenzoic acid typically involves the bromination and iodination of 4-methoxybenzoic acid. The process can be carried out through electrophilic aromatic substitution reactions. For instance, 4-methoxybenzoic acid can be brominated using bromine in the presence of a catalyst such as iron(III) bromide. The resulting 2-bromo-4-methoxybenzoic acid can then be iodinated using iodine and a suitable oxidizing agent like hydrogen peroxide or sodium hypochlorite .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and iodination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-iodo-4-methoxybenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroxy derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used.
Major Products Formed
Substitution Reactions: Products include substituted benzoic acids with different functional groups replacing bromine or iodine.
Oxidation and Reduction Reactions: Products include quinones or hydroxybenzoic acids.
Coupling Reactions: Products include biaryl compounds with extended conjugation.
Scientific Research Applications
2-Bromo-5-iodo-4-methoxybenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 2-Bromo-5-iodo-4-methoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and iodine atoms enhances its ability to form halogen bonds, which can influence its binding affinity and selectivity. The methoxy group can participate in hydrogen bonding and hydrophobic interactions, further modulating its activity. The compound’s effects are mediated through pathways involving oxidative stress, signal transduction, and gene expression .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-methoxybenzoic acid: Lacks the iodine atom, making it less reactive in certain substitution reactions.
2-Iodo-5-methoxybenzoic acid: Lacks the bromine atom, affecting its coupling reaction efficiency.
4-Methoxybenzoic acid: Lacks both bromine and iodine atoms, significantly altering its chemical reactivity and applications.
Uniqueness
2-Bromo-5-iodo-4-methoxybenzoic acid is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and binding properties. This dual halogenation enhances its versatility in synthetic chemistry and its potential as a pharmacophore in medicinal chemistry .
Properties
Molecular Formula |
C8H6BrIO3 |
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Molecular Weight |
356.94 g/mol |
IUPAC Name |
2-bromo-5-iodo-4-methoxybenzoic acid |
InChI |
InChI=1S/C8H6BrIO3/c1-13-7-3-5(9)4(8(11)12)2-6(7)10/h2-3H,1H3,(H,11,12) |
InChI Key |
GZHNYWNSAVMURK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)Br)C(=O)O)I |
Origin of Product |
United States |
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